2,2-Dimethylsuccinic acid

Vue d'ensemble

Description

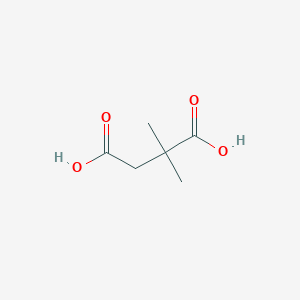

2,2-Dimethylsuccinic acid (C₆H₁₀O₄; molecular weight 146.14 g/mol; CAS 597-43-3) is a branched dicarboxylic acid with two methyl groups at the 2-position of the succinic acid backbone. It is a white crystalline solid with a melting point of 139–142°C . The compound is widely utilized as a biochemical reagent, a ligand in metal-organic frameworks (MOFs) , and a biomarker in clinical diagnostics . Its structure (HOOCCH₂C(CH₃)₂COOH) confers unique steric and electronic properties, influencing its physical behavior and reactivity .

Méthodes De Préparation

Laboratory-Scale Synthesis Methods

Knoevenagel-Michael Reaction Sequence

The Knoevenagel-Michael reaction sequence is a widely employed method for synthesizing DMSA. This two-step process involves the condensation of acetone with ethyl cyanoacetate, followed by a Michael addition and hydrolysis-decarboxylation (Scheme 1) .

Reagents and Conditions :

-

Step 1 (Knoevenagel Condensation) : Acetone reacts with ethyl cyanoacetate in the presence of piperidine (10 mol%) in ethanol under reflux (78°C) for 12 hours. This yields an α,β-unsaturated cyanoester intermediate.

-

Step 2 (Michael Addition) : The intermediate undergoes Michael addition with potassium cyanide (1.2 equiv) in aqueous ethanol at 60°C for 6 hours.

-

Hydrolysis and Decarboxylation : The dicyanoester product is hydrolyzed using concentrated hydrochloric acid (6 M) at 100°C for 24 hours, followed by decarboxylation to release CO₂ and form DMSA.

Yield and Purity :

This method achieves an overall yield of 34–40% for non-deuterated DMSA, with chemical purity exceeding 99% after recrystallization from ethanol . For deuterium-labeled DMSA ([²H₆]-DMSA), the same protocol using [²H₆]-acetone yields 34.23% .

Mechanistic Insights :

The piperidine catalyst facilitates enolate formation, driving the Knoevenagel condensation. Steric hindrance from the methyl groups directs regioselectivity during the Michael addition, ensuring the desired branching pattern.

Synthesis via Malonic Acid Derivative

An alternative route involves derivatizing malonic acid to introduce methyl groups. This method, noted for its simplicity, utilizes malonic acid and methylating agents under basic conditions .

Reagents and Conditions :

-

Malonic acid is treated with methyl iodide (2.5 equiv) in the presence of potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 80°C for 48 hours.

-

The resulting dimethylmalonic acid undergoes oxidative decarboxylation using potassium permanganate (1.5 equiv) in acidic aqueous solution (pH 2–3) at 70°C for 8 hours.

Yield and Limitations :

This method provides moderate yields (45–50%) but requires careful control of oxidation conditions to avoid over-oxidation to shorter-chain acids . Scalability is limited due to the use of stoichiometric oxidants.

Industrial Production Techniques

Crystallization from Solvent Mixtures

Industrial-scale production prioritizes high purity and cost-effectiveness. DMSA is commonly crystallized from ethanol-ether or ethanol-chloroform mixtures .

Procedure :

-

Crude DMSA is dissolved in hot ethanol (70°C) at a concentration of 150 g/L.

-

The solution is gradually cooled to 4°C, and ether or chloroform (1:1 v/v) is added to induce crystallization.

-

Crystals are filtered, washed with cold ether, and dried under vacuum (60°C, 24 hours).

Purity and Yield :

This method achieves >99% purity with a recovery rate of 85–90%. The use of ether minimizes co-crystallization of impurities, while chloroform enhances crystal size uniformity .

Specialized Synthesis Approaches

Deuterium-Labeled Compound Synthesis

Deuterated DMSA ([²H₆]-DMSA) is synthesized for isotopic tracing studies. The process adapts the Knoevenagel-Michael sequence using [²H₆]-acetone (Scheme 2) .

Modifications :

-

[²H₆]-Acetone replaces regular acetone in the Knoevenagel step.

-

Deuterium incorporation is confirmed via mass spectrometry ( 152 for [M]⁺ vs. 146 for non-deuterated DMSA) .

Applications :

Labeled DMSA is used in metabolic pathway analysis and environmental degradation studies, providing insights into anaerobic biodegradation mechanisms .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel-Michael | 34–40 | >99 | Moderate | High |

| Malonic Acid Derivatization | 45–50 | 95 | Low | Moderate |

| Industrial Crystallization | 85–90 | >99 | High | Low |

Key Observations :

-

The Knoevenagel-Michael method balances yield and purity but requires multistep optimization.

-

Industrial crystallization excels in scalability and purity but depends on solvent availability.

-

Malonic acid derivatization is less efficient, limiting its utility to small-scale applications.

Analyse Des Réactions Chimiques

Types de réactions : L’acide 2,2-diméthylsuccinique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement des réactifs tels que l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution utilisent souvent des agents halogénants dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

2,2-Dimethylsuccinic acid is utilized as a building block in organic synthesis. Its dicarboxylic nature allows it to participate in various reactions, such as:

- Esterification : DMSA can form esters with alcohols, which are valuable in producing fragrances and flavor compounds.

- Polymerization : It serves as a monomer in the synthesis of polyesters and polyamides, which are essential for producing durable materials used in textiles and packaging.

Material Science

The compound's properties make it significant in material science, particularly in the development of polymers:

- Thermal Properties : Studies indicate that 2,2-DMSA exhibits a higher glass transition temperature compared to other dicarboxylic acids like adipic acid. This property is crucial for applications requiring materials that maintain stability at elevated temperatures .

- Crystallization Behavior : Research has shown that 2,2-DMSA undergoes unique crystallization patterns that can influence the mechanical properties of resultant polymers .

Environmental Chemistry

In environmental studies, 2,2-DMSA has been investigated for its role in:

- Biodegradation : As a model compound, it helps researchers understand the degradation pathways of branched fatty acids in anaerobic environments.

- Chemical Risk Assessment : Its behavior during hydraulic fracturing processes has been analyzed to evaluate potential risks associated with organic compounds in wastewater treatment .

Biological Applications

Recent studies have explored the biological implications of 2,2-DMSA:

- EPR Spectroscopy : The compound has been subjected to Electron Paramagnetic Resonance (EPR) studies to identify damage centers produced by high-energy radiation, indicating its relevance in radiation chemistry .

- Metabolic Studies : As a metabolite, 2,2-DMSA is involved in various metabolic pathways, which can be crucial for understanding its physiological effects and potential therapeutic applications .

Case Study 1: Polymer Development

In a study published by the Royal Society of Chemistry, researchers synthesized a series of polyesters using 2,2-DMSA as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polyesters derived from linear dicarboxylic acids. The study concluded that incorporating branched structures like DMSA could lead to innovative materials with superior performance characteristics .

Case Study 2: Environmental Impact Assessment

Research conducted on hydraulic fracturing wastewater highlighted the significance of 2,2-DMSA as an indicator compound for assessing organic pollutant levels. The study demonstrated that effective treatment processes could significantly reduce DMSA concentrations, thus mitigating environmental risks associated with shale gas extraction .

Data Tables

Here are some key properties and applications of this compound summarized in tabular format:

| Property/Application | Description |

|---|---|

| Chemical Structure | C6H10O4 (alpha,omega-dicarboxylic acid) |

| Solubility | Practically insoluble in water |

| Glass Transition Temperature | Higher than adipic acid |

| Uses in Synthesis | Building block for esters and polyesters |

| Environmental Role | Indicator for organic pollutants |

| Study Focus | Findings |

|---|---|

| Polymer Development | Enhanced thermal stability and mechanical strength |

| Environmental Chemistry | Effective reduction of organic pollutants in wastewater |

Mécanisme D'action

Le mécanisme d’action de l’acide 2,2-diméthylsuccinique implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant qu’acide dicarboxylique, il peut participer à diverses réactions biochimiques, influençant les processus métaboliques et les fonctions cellulaires. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais il est connu qu’il interagit avec des enzymes et d’autres protéines impliquées dans les voies métaboliques .

Composés similaires :

Acide succinique : Le composé parent, qui n’a pas les deux groupes méthyle.

Acide 2,3-diméthylsuccinique : Un autre isomère avec des groupes méthyle à différentes positions.

Acide adipique : Un acide dicarboxylique apparenté avec une chaîne carbonée plus longue.

Unicité : L’acide 2,2-diméthylsuccinique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend précieux dans des applications où la structure moléculaire précise est cruciale .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-Methylsuccinic acid (C₅H₈O₄): Lacks a second methyl group at the 2-position, reducing steric hindrance .

- 2-Ethyl-2-methylsuccinic acid : Substitutes one methyl group with an ethyl group, increasing hydrophobicity .

- 2,2-Dimethylhexanedioic acid (C₈H₁₄O₄): Extends the carbon chain length to six carbons while retaining the 2,2-dimethyl branching .

Physical and Chemical Properties

Glass Transition Temperature (Tg)

Branching and chain length significantly influence Tg:

| Compound | Tg (K) | Reference |

|---|---|---|

| 2,2-Dimethylsuccinic acid | 309.7–312.3 | |

| Adipic acid (linear C6) | ~273 (estimated) | |

| 2,2-Dimethylhexanedioic acid | 296.5–297.3 |

Branched compounds exhibit higher Tg than linear counterparts (e.g., adipic acid) due to restricted molecular mobility. However, increasing chain length (e.g., 2,2-dimethylhexanedioic acid) reduces Tg compared to this compound .

Volatility (Henry’s Law Constant)

Branching reduces volatility:

| Compound | Henry’s Law Constant (mol/L·atm) | Reference |

|---|---|---|

| This compound | 1.05 × 10⁻² | |

| Methylsuccinic acid | 9.38 × 10⁻² | |

| 2-Methylglutaric acid | 3.02 × 10⁻² |

The dimethyl substitution in this compound lowers volatility compared to monomethyl analogs, enhancing its stability in aqueous environments .

Biomedical Diagnostics

This compound is a diagnostic biomarker for lupus nephritis (LN), demonstrating high accuracy (AUC = 0.88–0.89, sensitivity = 80–81%, specificity = 100%) when combined with beta-alanine and DOPAL .

Coordination Chemistry

The compound forms hydrogen-bonded networks in pyridinium-Mo complexes, where the non-ionized COOH group interacts with chloride anions or solvent molecules . This behavior contrasts with simpler succinic acid derivatives, which often form carboxylic acid dimers .

Activité Biologique

2,2-Dimethylsuccinic acid (DMSA), an alpha,omega-dicarboxylic acid, is a compound derived from succinic acid with two methyl groups at the second carbon position. This article explores its biological activities, including its effects on cellular processes, potential therapeutic applications, and toxicological profiles based on recent research findings.

- Chemical Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- CAS Registry Number : 597-43-3

- Solubility : Practically insoluble in water, indicating hydrophobic characteristics which may influence its biological interactions .

Recent studies have elucidated several mechanisms through which DMSA exerts its biological effects:

- Inhibition of Mitochondrial Complex I :

- Impact on Cellular Processes :

- Transport Mechanisms :

Biological Activity Overview

Case Studies and Research Findings

-

Toxicity Assessment :

- A study investigating the effects of DMSA on freshwater fish indicated significant genotoxic effects, including DNA damage and chromosomal aberrations. This highlights the potential environmental impact of DMSA as well as its implications for human health when exposed through contaminated water sources .

- Therapeutic Potential :

- Environmental Impact :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethylsuccinic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves the Knoevenagel-Michael reaction sequence . Acetone reacts with ethyl cyanoacetate in the presence of a secondary amine catalyst to form an α,β-unsaturated cyanoester intermediate. Subsequent Michael addition with potassium cyanide yields a dicyanoester, which undergoes hydrolysis and decarboxylation to produce the final product. Key optimization parameters include solvent choice (e.g., ethanol), temperature control (reflux conditions), and catalyst selection (e.g., piperidine). Yields exceeding 90% are achievable under optimized conditions .

Q. How is this compound characterized structurally and analytically?

Structural confirmation relies on spectroscopic and chromatographic methods :

- Mass Spectrometry (MS): Electron ionization (EI-MS) and tandem MS (MS/MS) identify molecular ions (e.g., m/z 146 for M⁺) and fragmentation patterns, distinguishing it from isomers like 2,3-dimethylsuccinic acid .

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra reveal characteristic peaks for methyl groups (δ ~1.2 ppm) and carboxylic protons (δ ~12 ppm) .

- Infrared Spectroscopy (IR): Stretching vibrations for carboxylic acid O-H (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does this compound function in the design of metal-organic frameworks (MOFs), and what factors govern crystallinity?

The asymmetric dicarboxylate ligand 2,2-dimethylsuccinate (dms²⁻) enables the synthesis of lanthanide-based MOFs with tunable porosity. For example, hydrothermal reactions with Er(III) at 120°C produce layered frameworks ([Er₂(dms)₃(H₂O)₄]) with triclinic symmetry. Crystallinity depends on:

- pH control (optimal range: 4.5–6.0).

- Temperature gradients during nucleation.

- Ligand-to-metal ratios (e.g., 3:1 for Er³⁺). Characterization via single-crystal X-ray diffraction and variable-temperature FTIR confirms structural stability up to 300°C .

Q. What methodologies enable the detection of this compound in biological matrices, and how are data contradictions resolved?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is standard for urinary metabolite analysis. Contradictions in isomer identification (e.g., vs. 2-(2'-octenyl)succinic acid) are resolved using:

- Chemical ionization (CI-MS) for enhanced molecular ion detection.

- Collision-induced dissociation (CID) in MS/MS to differentiate fragmentation pathways . For example, this compound shows a dominant m/z 85 fragment (loss of COOH and CH₃ groups), unlike branched-chain analogs .

Q. How does this compound interact with renal transporters, and what implications does this have for heavy metal detoxification?

The Na⁺-dependent dicarboxylate transporter (NaDC-3) translocates this compound across renal proximal tubule membranes. Electrophysiological studies using Xenopus oocytes expressing NaDC-3 demonstrate competitive inhibition by heavy metals (e.g., Hg²⁺), suggesting a role in detoxification. Methodologies include:

Propriétés

IUPAC Name |

2,2-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHPTLYPQCTZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021581 | |

| Record name | 2,2-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

70 mg/mL at 14 °C | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-43-3 | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLSUCCINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX6TVR2107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.5 °C | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.